molecular formula C19H26N2O3 B7042163 N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]cyclopropanecarboxamide

N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B7042163
M. Wt: 330.4 g/mol
InChI Key: FFURYALQMURRFV-UHFFFAOYSA-N
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Description

N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]cyclopropanecarboxamide is a complex organic compound that features a piperidine ring, a cyclopropane carboxamide group, and a hydroxybenzoyl moiety

Properties

IUPAC Name

N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-12(2)14-5-6-16(17(22)11-14)19(24)21-9-7-15(8-10-21)20-18(23)13-3-4-13/h5-6,11-13,15,22H,3-4,7-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFURYALQMURRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxybenzoyl Intermediate: The synthesis begins with the preparation of the hydroxybenzoyl intermediate through a Friedel-Crafts acylation reaction. This involves reacting 2-hydroxy-4-propan-2-ylbenzoyl chloride with an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be achieved through a cyclization reaction using a suitable amine precursor and a cyclizing agent such as phosphorus oxychloride.

    Coupling with Cyclopropanecarboxamide: The final step involves coupling the piperidine intermediate with cyclopropanecarboxamide. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and inflammation.

    Biology: The compound is used in biological studies to understand its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The hydroxybenzoyl moiety can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. The cyclopropanecarboxamide group can contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-hydroxy-4-methylbenzoyl)piperidin-4-yl]cyclopropanecarboxamide
  • N-[1-(2-hydroxy-4-ethylbenzoyl)piperidin-4-yl]cyclopropanecarboxamide
  • N-[1-(2-hydroxy-4-isopropylbenzoyl)piperidin-4-yl]cyclopropanecarboxamide

Uniqueness

N-[1-(2-hydroxy-4-propan-2-ylbenzoyl)piperidin-4-yl]cyclopropanecarboxamide is unique due to the presence of the propan-2-yl group, which can enhance its lipophilicity and membrane permeability. This can lead to improved pharmacokinetic properties and increased efficacy in biological systems.

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